2-Bromo-1,4-dichloro-3-methoxybutane
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Overview
Description
2-Bromo-1,4-dichloro-3-methoxybutane is an organic compound with the molecular formula C₅H₉BrCl₂O and a molecular weight of 235.93 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-dichloro-3-methoxybutane typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings due to its specialized applications. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-dichloro-3-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
2-Bromo-1,4-dichloro-3-methoxybutane is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-dichloro-3-methoxybutane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dichlorobenzene: An aryl halide used in organic synthesis.
3,4-Dichlorobenzyl bromide: Another halogenated compound with similar reactivity.
Uniqueness
2-Bromo-1,4-dichloro-3-methoxybutane is unique due to its combination of bromine, chlorine, and methoxy functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C5H9BrCl2O |
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Molecular Weight |
235.93 g/mol |
IUPAC Name |
2-bromo-1,4-dichloro-3-methoxybutane |
InChI |
InChI=1S/C5H9BrCl2O/c1-9-5(3-8)4(6)2-7/h4-5H,2-3H2,1H3 |
InChI Key |
FWNYAOBYXZHJPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCl)C(CCl)Br |
Origin of Product |
United States |
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